molecular formula C14H20N2OS B15272996 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide

Cat. No.: B15272996
M. Wt: 264.39 g/mol
InChI Key: ZBDWYLFWNCKPOS-UHFFFAOYSA-N
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Description

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is a chemical compound with the molecular formula C14H20N2OS It is known for its unique structure, which includes a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with an appropriate amine and pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-(3,4-dihydro-2H-1-benzothiopyran-4-YL)pentanamide is unique due to its specific combination of functional groups and the benzothiopyran ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

2-amino-N-(3,4-dihydro-2H-thiochromen-4-yl)pentanamide

InChI

InChI=1S/C14H20N2OS/c1-2-5-11(15)14(17)16-12-8-9-18-13-7-4-3-6-10(12)13/h3-4,6-7,11-12H,2,5,8-9,15H2,1H3,(H,16,17)

InChI Key

ZBDWYLFWNCKPOS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NC1CCSC2=CC=CC=C12)N

Origin of Product

United States

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